molecular formula C6H4BrN3O B066044 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one CAS No. 161836-12-0

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Katalognummer: B066044
CAS-Nummer: 161836-12-0
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: LACRAZSEDWFGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 7th position of the imidazo[4,5-c]pyridine core enables nucleophilic aromatic substitution (SNAr) . This reactivity is exploited for introducing diverse functional groups:

  • Methylation : Reaction with methyl iodide (CH₃I) in dimethylformamide (DMF) using K₂CO₃ and tetra-n-butylammonium bromide (TBAB) yields methylated derivatives at elevated temperatures (25–60°C) .
  • Allylation : Allylbromide reacts at room temperature with K₂CO₃/TBAB in DMF to form 1,3-diallyl derivatives (yield: 65–80%) .

Table 1: Key Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
MethylationCH₃I, K₂CO₃, TBAB, DMF, 25°C1,3-Dimethyl derivatives72–85
AllylationAllylbromide, K₂CO₃, DMF, 24h1,3-Diallyl-6-bromo derivative65–80

Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed cross-coupling for synthesizing complex heterocycles:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids generates biaryl derivatives under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .
  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃/Xantphos catalysts .

Critical Insight : Copper(I) catalysts (e.g., CuI) are less effective for this substrate compared to palladium systems .

Cyclization and Heteroannulation

The compound serves as a precursor for synthesizing fused polycyclic systems:

  • Imidazo[4,5-c]pyridinone Derivatives : Cyclization with aldehydes (e.g., benzaldehyde) in H₂O-IPA solvent under reflux yields substituted imidazopyridines .
  • Formation of Kinase Inhibitors : Reacts with isocyanates or carbodiimides to form urea/thiourea-linked pharmacophores (e.g., Src/Fyn kinase inhibitors) .

Table 2: Cyclization Reactions

SubstrateReagentsProductApplicationReference
AldehydesH₂O-IPA, 80°C, 12h2-Aryl-imidazo[4,5-c]pyridinesMedicinal chemistry
IsocyanatesTHF, RT, 24hUrea-linked kinase inhibitorsAnticancer drug candidates

Functional Group Transformations

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring but risks debromination.
  • Oxidation : Ozone or mCPBA oxidizes the pyridine ring, forming N-oxides (limited synthetic utility due to side reactions) .

Stability and Degradation Pathways

  • Hydrolysis : Susceptible to hydrolysis under extreme pH (>10 or <2), forming 7-hydroxy derivatives.
  • Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polymeric byproducts .

Comparative Reactivity Insights

  • Halogen Effects : Bromine’s electronegativity directs electrophilic substitution to the 4th position .
  • vs. Chlorinated Analogues : Bromine’s larger atomic radius enhances coupling reaction rates compared to chloro derivatives (e.g., Suzuki coupling: Br > Cl by 3×) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
This compound is primarily investigated for its potential as a therapeutic agent targeting specific enzymes and receptors. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Properties
Research indicates that 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one exhibits significant antiviral activity. For instance, studies have shown that related compounds can reduce cytopathic effects induced by respiratory syncytial virus (RSV) in human lung epithelial cells. The effective concentration (EC50) values for some derivatives were reported to be below 10 nM, showcasing strong antiviral potency.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

Compound Cell Line Tested IC50 (nM)
7-Bromo derivativeMCF7 (breast cancer)<100
8jiNCI-H460 (lung cancer)<10
8jlHepG2 (liver cancer)<50

These results indicate that derivatives of this compound are effective in inhibiting cancer cell proliferation.

Enzyme Inhibition

The compound has been studied for its ability to selectively inhibit specific kinases. For example, it modulates ataxia telangiectasia mutated (ATM) kinase activity, which is critical for DNA repair mechanisms. This inhibition could have implications for cancer therapy and other diseases where DNA repair is compromised.

Biological Studies

This compound is utilized in various biological studies to understand its interactions with biological molecules and its effects on cellular pathways. Its ability to affect different biochemical pathways highlights its potential role in pharmacological research.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization in the presence of a base such as sodium hydroxide.

Common Reagents Used

  • Bases: Sodium hydroxide
  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride

Wirkmechanismus

The mechanism of action of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:

Uniqueness

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and chemical research .

Biologische Aktivität

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic compound characterized by its unique structure that combines imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral, anticancer, and enzyme inhibition research.

The compound's IUPAC name is this compound, with the CAS number 161836-12-0. The presence of the bromine atom significantly influences its reactivity and interaction with biological targets, making it a valuable candidate for therapeutic applications.

Property Value
IUPAC Name This compound
CAS Number 161836-12-0
Molecular Formula C6H4BrN3O
Molecular Weight 202.01 g/mol
InChI Key LACRAZSEDWFGFM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Imidazole derivatives are known for their diverse mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular pathways.
  • Antiviral Activity : Studies have indicated potential efficacy against viral strains by disrupting viral replication processes.
  • Cytotoxic Effects : The compound has shown promise in inducing cytotoxicity in cancer cell lines.

Antiviral Properties

Research has demonstrated that imidazopyridine derivatives exhibit significant antiviral activity. For instance, a study indicated that compounds similar to this compound can reduce cytopathic effects induced by respiratory syncytial virus (RSV) in human lung epithelial cells. The effective concentration (EC50) values were reported to be below 10 nM for some derivatives, indicating strong antiviral potency.

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).
  • IC50 Values : Some derivatives exhibited IC50 values below 100 nM, showcasing their effectiveness in inhibiting cancer cell proliferation.

The following table summarizes the anticancer activity of related compounds:

Compound Cell Line Tested IC50 (nM)
7-Bromo derivativeMCF7<100
8jiNCI-H460<10
8jlHepG2<50

Enzyme Inhibition

The compound has been studied for its ability to selectively inhibit specific kinases. For example, it was found to modulate ataxia telangiectasia mutated (ATM) kinase activity, which plays a critical role in DNA repair mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study A : Focused on the synthesis and evaluation of various imidazopyridine derivatives for their antiviral properties against RSV. The study reported that modifications at the 7-position significantly enhanced potency.
  • Study B : Investigated the cytotoxic effects of these compounds on multiple cancer cell lines. Results showed that certain substitutions led to improved IC50 values compared to non-substituted analogs.
  • Study C : Explored the mechanism of action through molecular docking studies which suggested a favorable binding mode within active sites of target enzymes.

Eigenschaften

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRAZSEDWFGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359195
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161836-12-0
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.